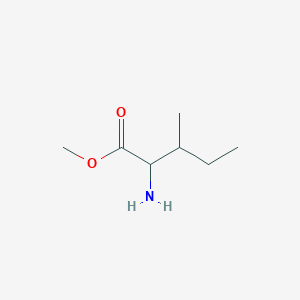

Methyl 2-amino-3-methylpentanoate

Description

Overview of Methyl 2-amino-3-methylpentanoate as a Chiral Amino Acid Ester Derivative

This compound is the methyl ester of 2-amino-3-methylpentanoic acid, an amino acid more commonly known as isoleucine. The presence of two chiral centers at the α-carbon (C2) and β-carbon (C3) gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The naturally occurring form of isoleucine is the (2S,3S)-stereoisomer, and consequently, Methyl L-isoleucinate corresponds to (2S,3S)-methyl 2-amino-3-methylpentanoate. ontosight.ai

The esterification of the carboxylic acid group of isoleucine to form the methyl ester alters its physical and chemical properties. This modification is crucial for its application in various synthetic procedures, particularly in peptide synthesis, where the temporary protection of the carboxyl group is necessary to facilitate the sequential addition of other amino acids. smolecule.com The hydrochloride salt of this compound is often used to improve its stability and solubility in polar solvents. smolecule.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol sigmaaldrich.com |

| CAS Number | 2577-46-0 sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| Synonyms | Isoleucine methyl ester, Methyl isoleucinate ontosight.ai |

Significance in Contemporary Organic Chemistry and Biochemistry

In contemporary organic chemistry, this compound is highly valued as a chiral building block. Its stereochemically defined structure is exploited in asymmetric synthesis to construct complex molecules with specific three-dimensional arrangements. The predictable stereochemistry of the starting material allows for the controlled formation of new stereocenters in the target molecule.

The application of this compound is particularly prominent in solid-phase peptide synthesis (SPPS). In this technique, the methyl ester serves as a protecting group for the C-terminus of the isoleucine residue, preventing it from reacting while the N-terminus is coupled with another amino acid. The hydrochloride salt of the ester is frequently employed in these synthetic protocols. smolecule.com

From a biochemical perspective, this compound is utilized in studies of protein metabolism and amino acid interactions. smolecule.com As a derivative of an essential amino acid, it can be used to investigate the enzymatic pathways involved in isoleucine metabolism. Research has also explored the biological activities associated with branched-chain amino acids and their derivatives, with some studies suggesting potential roles in muscle metabolism and as neuroprotective agents. smolecule.com

The table below presents some of the key research applications of this compound.

| Research Area | Application of this compound |

| Organic Synthesis | Chiral building block for asymmetric synthesis. |

| Peptide Chemistry | C-terminally protected amino acid for solid-phase peptide synthesis. smolecule.com |

| Biochemistry | Probe for studying amino acid metabolism and enzymatic reactions. smolecule.com |

| Medicinal Chemistry | Intermediate in the synthesis of potential therapeutic agents. |

Historical Context of Related Isoleucine Derivatives in Scientific Discovery

The story of this compound is intrinsically linked to the discovery and study of its parent amino acid, isoleucine. The German chemist Felix Ehrlich is credited with the discovery of isoleucine in 1903 from beet sugar molasses. This discovery was part of a broader effort in the late 19th and early 20th centuries to identify the fundamental components of proteins.

The development of methods to synthesize and modify amino acids, including esterification, was a crucial step in advancing the field of protein chemistry. The ability to create derivatives like this compound allowed for more controlled and systematic studies of peptide structure and function. Early research on amino acid esters, dating back to the work of Emil Fischer, laid the groundwork for modern peptide synthesis and the understanding of protein structure. The esterification of amino acids was found to be a reversible reaction, providing a means to protect and deprotect the carboxylic acid functional group, a concept that remains central to synthetic peptide chemistry today.

The historical progression of amino acid research highlights the importance of developing chemical tools to manipulate these fundamental biological molecules. The study of isoleucine and its derivatives has contributed significantly to our understanding of protein structure, enzyme function, and metabolic pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Diversity and Enantiomeric Purity of Methyl 2 Amino 3 Methylpentanoate

Absolute Configurations and Diastereomerism within the Methyl 2-amino-3-methylpentanoate Skeleton

This compound possesses two chiral centers, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers, which are diastereomers of each other. The distinct spatial arrangement of the amino and methyl groups at the C2 and C3 positions defines their absolute configurations and unique properties.

(2S,3S)-Methyl 2-amino-3-methylpentanoate (Methyl L-Isoleucinate)

This stereoisomer is the methyl ester of the naturally occurring essential amino acid L-isoleucine. Its synthesis is commonly achieved through the esterification of L-isoleucine with methanol (B129727), often in the presence of an acid catalyst such as thionyl chloride or trimethylchlorosilane.

(2R,3R)-Methyl 2-amino-3-methylpentanoate (Methyl D-Isoleucinate)

As the enantiomer of methyl L-isoleucinate, methyl D-isoleucinate is derived from D-isoleucine. The synthesis of D-isoleucine and its subsequent esterification can be accomplished through various methods, including enzymatic resolutions or stereoselective chemical syntheses. For instance, a method for producing D-isoleucine involves the conversion of (R)-2-methylbutyraldehyde to a diastereomeric mixture of hydantoins, followed by stereoselective hydrolysis using a D-hydantoinase. google.com

(2S,3R)-Methyl 2-amino-3-methylpentanoate (Methyl L-Alloisoleucinate)

Methyl L-alloisoleucinate is the diastereomer of methyl L-isoleucinate. L-alloisoleucine is a known component of human plasma and can accumulate in certain metabolic disorders. nih.gov The synthesis of methyl L-alloisoleucinate can be achieved from L-alloisoleucine, which can be produced through methods like the epimerization of L-isoleucine. A method for producing L-alloisoleucine involves converting (R)-2-methylbutyraldehyde to a diastereomeric hydantoin (B18101) mixture and then using an L-hydantoinase for selective hydrolysis. google.com

(2R,3S)-Methyl 2-amino-3-methylpentanoate (Methyl D-Alloisoleucinate)

The fourth stereoisomer, methyl D-alloisoleucinate, is the enantiomer of methyl L-alloisoleucinate. Its synthesis can be achieved from D-alloisoleucine. One synthetic route to D-alloisoleucine involves the conversion of (S)-2-methylbutyraldehyde to a diastereomeric mixture of hydantoins, followed by stereoselective hydrolysis with a D-hydantoinase. google.com

| Stereoisomer | Common Name | Absolute Configuration |

|---|---|---|

| (2S,3S)-Methyl 2-amino-3-methylpentanoate | Methyl L-Isoleucinate | 2S, 3S |

| (2R,3R)-Methyl 2-amino-3-methylpentanoate | Methyl D-Isoleucinate | 2R, 3R |

| (2S,3R)-Methyl 2-amino-3-methylpentanoate | Methyl L-Alloisoleucinate | 2S, 3R |

| (2R,3S)-Methyl 2-amino-3-methylpentanoate | Methyl D-Alloisoleucinate | 2R, 3S |

Importance of Stereochemistry in Research Applications and Molecular Recognition Studies

The precise three-dimensional structure of each stereoisomer of this compound is critical in the realm of molecular recognition, where subtle differences in shape can lead to significant variations in binding affinity and biological activity. This principle is fundamental in the development of chiral sensors and separation methods.

Research has demonstrated the ability of chiral receptors to differentiate between the stereoisomers of amino acid esters. For example, chiral Zn(II)-porphyrin-amino acid derivative porphyrins have been synthesized to discriminate between D- and L-enantiomers of various amino acid methyl esters, including isoleucine methyl ester, through UV/Vis spectrophotometric titrations. mdpi.comsemanticscholar.org The formation of diastereomeric complexes results in different spectral responses, allowing for the recognition of the guest's chirality. mdpi.comsemanticscholar.org

Similarly, a glucose-based macrocycle has been shown to be an effective chiral receptor for amino acid methyl esters in organic solvents. ethz.ch The binding affinity and selectivity of this receptor are highly dependent on the solvent and the stereochemistry of the amino acid ester. ethz.ch For instance, studies using this receptor have shown that the binding affinity for different isomers of leucine (B10760876) methyl ester varies, highlighting the receptor's ability to recognize subtle structural differences. ethz.ch

These molecular recognition studies are not merely academic exercises; they have practical implications in the separation of enantiomers. Techniques like micelle-enhanced ultrafiltration, which can employ chiral selectors such as cholesteryl L-glutamate and Cu(II) ions, have shown good separation for the enantiomers of isoleucine. wur.nl The ability to selectively bind one stereoisomer over another is the basis for such chiral resolution methods.

Mechanisms of Stereoisomer Formation and Interconversion

The formation and interconversion of the stereoisomers of this compound are governed by specific chemical and biochemical mechanisms. In biological systems, the formation of L-alloisoleucine from L-isoleucine is a notable example. Evidence suggests that this occurs primarily through the transamination of L-isoleucine to its corresponding 2-oxo acid, S-3-methyl-2-oxopentanoate. nih.gov This intermediate can then undergo retransamination to form L-alloisoleucine. nih.gov It has been proposed that racemization at the C3 position can occur during the transamination process, making L-alloisoleucine an inherent byproduct of L-isoleucine metabolism. nih.gov

In chemical synthesis, epimerization, the change in configuration at one of two or more chiral centers, is a key consideration. For instance, during N-arylation reactions of isoleucine methyl ester under mildly basic conditions, the potential for epimerization at the α-carbon exists, which could lead to the formation of the allo-diastereomer. researchgate.net The level of epimerization can often be assessed using NMR spectroscopy, as the signals for the α-protons of isoleucine and allo-isoleucine derivatives can be distinct. rsc.orgresearchgate.net The resolution of racemic isoleucine mixtures can be achieved by forming diastereomeric esters with a chiral resolving agent, such as methyl L-mandelate, followed by separation and subsequent methanolysis to obtain the individual methyl ester stereoisomers. semanticscholar.org

The synthesis of all four isomers of isoleucine has been achieved through methods involving the epimerization of enantiomers. semanticscholar.org For example, a protected isomer can be epimerized to create a mixture of diastereomers, which can then be resolved. semanticscholar.org

Mechanistic Analysis of Chemical Reactivity and Transformations

Reactivity of the Amino Functional Group

The primary amino group in methyl 2-amino-3-methylpentanoate is a key site for various chemical reactions, including oxidation, nucleophilic substitution, and transamination.

Oxidation Reactions

The amino group of this compound can undergo oxidation. evitachem.com In biological systems, for instance, the oxidative derivatives of L-isoleucine, such as 4-hydroxyisoleucine (B15566) (HIL) and 2-amino-3-methyl-4-ketopentanoate (AMKP), are metabolized by enzymes found in bacteria like Rhizobium radiobacter. oup.com This metabolism can lead to the formation of 2-aminobutyrate. oup.com

Nucleophilic Substitution Reactions (e.g., Amide Formation)

The amino group can act as a nucleophile, participating in substitution reactions to form amides and other derivatives. evitachem.com For example, it can react with acyl chlorides or anhydrides. A specific instance involves the reaction with iodoacetyl chloride to form methyl (2S,3S)-2-[(iodoacetyl)amino]-3-methylpentanoate. rsc.org Protecting groups like Fmoc and Boc are often employed to manage the reactivity of the amine during synthesis, especially in sterically hindered environments. smolecule.com

Transamination Reactions

Transamination is a crucial reaction for amino acid derivatives. This compound can exchange its amino group with a keto acid, a process vital for the synthesis of new amino acids. smolecule.com Enzymatic studies have shown that transaminases can catalyze the reversible transamination between isoleucine derivatives and various keto acids. oup.comresearchgate.net For example, the enzyme rrIlvE from Rhizobium radiobacter facilitates the reversible transamination between 4-hydroxyisoleucine and 4-hydroxy-3-methyl-2-ketopentanoate. oup.com

Reactivity of the Ester Functional Group

The methyl ester group of the compound also provides a site for important chemical transformations, primarily reduction and esterification/transesterification.

Reduction Reactions to Alcohols

The ester group can be reduced to a primary alcohol. evitachem.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). For instance, the reduction of a related 2-amino-3-methyl-5-hydroxypentanoic acid derivative can be performed using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). google.com

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for amino acids and their derivatives. smolecule.comsmolecule.comevitachem.com For this compound, this process is not typically spontaneous but can occur under specific enzymatic or chemical conditions. The primary route for the decarboxylation of α-amino acids in biological systems is the Ehrlich pathway. researchgate.net

This pathway involves an initial transamination of the amino acid to its corresponding α-keto acid. researchgate.net In the case of isoleucine, the parent amino acid, this intermediate is 2-keto-3-methyl-valerate. zju.edu.cn This α-keto acid can then be decarboxylated by a 2-keto acid decarboxylase (KDC) enzyme to form an aldehyde. researchgate.netzju.edu.cn Subsequent reduction or oxidation of the aldehyde can lead to alcohols or carboxylic acids, respectively. researchgate.net

While this compound is an ester, its decarboxylation would likely follow a similar mechanistic theme, involving the hydrolysis of the ester to the free acid (isoleucine) followed by the established Ehrlich pathway. Alternatively, direct enzymatic action on the ester or its corresponding keto-ester could be envisioned in engineered biological systems designed for biofuel production, where intermediates of amino acid pathways are diverted. zju.edu.cn

Table 1: Key Steps in the Postulated Decarboxylation of this compound via an Ehrlich-like Pathway

| Step | Reactant | Key Transformation | Intermediate/Product | Enzyme Class (Biological) |

|---|---|---|---|---|

| 1 | This compound | Transamination | Methyl 2-keto-3-methylpentanoate | Aminotransferase |

Reaction with Other Reagents and Complexation Behavior

The reactivity of this compound extends to various reagents, and its structure allows it to participate in complex formation, particularly with metal ions.

Reaction with Other Reagents

As a derivative of an amino acid, this compound engages in reactions characteristic of both amines and esters. It serves as a valuable building block in synthetic chemistry.

Peptide Synthesis: The compound is a critical intermediate in solid-phase peptide synthesis (SPPS). smolecule.com The amino group can be temporarily protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is typically removed using a base like 20% piperidine (B6355638) in dimethylformamide (DMF). The newly freed amino group can then be coupled with another amino acid using carbodiimide (B86325) reagents to elongate a peptide chain. smolecule.com

Derivatization: The amino group can undergo N-methylation through reductive methylation. acs.org The ester group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification with other alcohols.

Oxidation: The molecule can be oxidized, with common laboratory oxidizing agents potentially targeting various positions depending on the reaction conditions. evitachem.com

Precursor for Heterocycles: It has been utilized as a starting material for the synthesis of more complex molecules, such as 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester, a precursor for antimicrobial agents. smolecule.com

Table 2: Selected Reactions of this compound

| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |

|---|---|---|---|

| Fmoc Deprotection | Piperidine in DMF | Protected Amino Group | Free Amino Group |

| Peptide Coupling | Carbodiimide reagents | Amino Group | Peptide |

Complexation Behavior

The presence of both an amino group and a carbonyl oxygen from the ester group allows this compound to act as a ligand in coordination chemistry. It can form complexes with various metal ions.

This behavior is particularly relevant in the field of chiral separations using ligand-exchange chromatography. wur.nl In this technique, a chiral selector, often a transition metal complex, is used to differentiate between enantiomers. Amino acid derivatives like this compound can form diastereomeric complexes with metal ions such as Copper(II) (Cu²⁺). wur.nl The stability and structure of these transient complexes differ for the different enantiomers of the amino acid ester, allowing for their separation. The formation of these complexes is a reversible process, essential for chromatographic applications. wur.nl Studies on similar ligands show that the complexation process with transition metal ions is often entropically favorable. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-keto-3-methyl-valerate |

| 2-methylbutanal |

| 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester |

| Carbon dioxide |

| Copper(II) |

| Dimethylformamide |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Isoleucine |

| This compound |

| Methyl 2-keto-3-methylpentanoate |

Applications of Methyl 2 Amino 3 Methylpentanoate in Complex Molecular Design

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of stereogenic centers in methyl 2-amino-3-methylpentanoate makes it an important chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product.

This compound is instrumental in the synthesis of enantiomerically pure organic molecules. Its defined stereochemistry is transferred to new, more complex molecules, guiding the formation of specific stereoisomers. This is particularly crucial in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. The use of such chiral building blocks from the "chiral pool" is a fundamental strategy in asymmetric synthesis to create molecules with desired three-dimensional arrangements.

Researchers incorporate this compound into the frameworks of bioactive scaffolds and their analogs. As a derivative of the amino acid isoleucine, it can be used to generate analogs of naturally occurring peptides and other biologically active compounds. medchemexpress.com By modifying the structure of known bioactive molecules with this building block, scientists can explore structure-activity relationships (SAR) and develop new therapeutic agents with improved properties.

Utilization in Peptide Synthesis Methodologies

This compound is a key reagent in the stepwise construction of peptides, both in solid-phase and solution-phase methodologies. smolecule.comsmolecule.comvulcanchem.com Its ester group provides a convenient handle for protecting the carboxylic acid functionality while the amino group participates in peptide bond formation.

In Solid-Phase Peptide Synthesis (SPPS), this compound hydrochloride is frequently used as an intermediate. smolecule.com The ester group serves as a temporary protecting group for the carboxyl end of the amino acid, allowing for the sequential addition of other amino acids to build a peptide chain on a solid support. smolecule.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is commonly employed with this compound. smolecule.com The steric bulk around the chiral center of this compound requires careful optimization of coupling conditions to ensure efficient peptide bond formation and prevent side reactions like racemization. smolecule.com

Table 1: Key Parameters in SPPS using this compound

| Parameter | Role in SPPS with this compound |

| Solid Support | A resin to which the peptide chain is anchored. |

| Protecting Groups | Temporary blockage of reactive functional groups (e.g., Fmoc for the amino group). |

| Coupling Reagents | Chemicals that facilitate the formation of the peptide bond (e.g., HBTU, HATU). mdpi.com |

| Deprotection Agents | Chemicals used to remove the protecting groups to allow for the next amino acid to be added. |

While SPPS is more common for the synthesis of long peptides, Solution-Phase Peptide Synthesis (SLPS) is also a viable method where this compound can be utilized. In SLPS, all reactions occur in a homogenous solution. This method can be advantageous for the synthesis of shorter peptides or when large quantities of a specific peptide are required. The principles of protecting groups and coupling reagents are similar to SPPS, but purification after each step is typically more complex. ekb.egresearchgate.net

This compound can serve as a starting material for the synthesis of lipoamino acids. These are molecules where a lipid (fatty acid) is attached to an amino acid. The ester group of this compound can be hydrolyzed to the free carboxylic acid, which can then be coupled to a lipid moiety. Lipoamino acids are of interest in drug delivery and for the creation of self-assembling biomaterials.

Development of Catalytic Systems Incorporating this compound Derivatives

The chiral nature of this compound, derived from the essential amino acid isoleucine, makes it and its derivatives attractive scaffolds for the development of novel catalytic systems. The stereogenic centers within the molecule can impart stereoselectivity in chemical transformations, a highly sought-after feature in modern synthetic chemistry.

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino acid derivatives are frequently employed in ligand design due to their inherent chirality, ready availability, and the ease with which their structures can be modified. While specific applications of this compound in commercially available catalysts are not widely documented, its structural motifs are relevant to the design of new chiral ligands.

The amino and ester functionalities of this compound can be chemically altered to create bidentate or multidentate ligands capable of coordinating with metal centers. For instance, the amino group can be converted into amides, sulfonamides, or Schiff bases, while the ester can be reduced to an alcohol or converted to an amide. These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal complex it forms.

A general strategy involves the synthesis of ligands where the chiral backbone, derived from an amino acid ester like this compound, is appended with phosphine, nitrogen, or oxygen donor groups. These ligands can then be complexed with transition metals such as rhodium, palladium, or iridium to generate catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations. The stereochemistry of the final product is often dictated by the chiral environment created by the ligand around the metal center. Research in this area is ongoing, with a focus on creating novel ligands that offer high enantioselectivity and broad substrate scope. researchgate.net

Metalloenzyme Mimics and Biomimetic Catalysis

Metalloenzymes are proteins that utilize metal ions to catalyze a wide range of biochemical reactions with remarkable efficiency and selectivity. The development of synthetic molecules that mimic the structure and function of metalloenzymes, known as metalloenzyme mimics or biomimetic catalysts, is a vibrant area of research. These artificial enzymes aim to replicate the catalytic prowess of their natural counterparts in smaller, more robust, and often more versatile systems.

Amino acids and their derivatives are key components in the design of metalloenzyme mimics because they can replicate the coordination environment of the metal center in natural enzymes. While direct utilization of this compound in a widely recognized metalloenzyme mimic has not been extensively reported, its structural features are pertinent to this field. For example, the amino and carbonyl groups can act as ligands for metal ions, and the alkyl side chain can contribute to the formation of a hydrophobic pocket around the active site, similar to what is observed in many enzymes.

One approach in biomimetic catalysis is the use of synthetic polypeptides that incorporate both natural and unnatural amino acids to create a specific catalytic environment. google.com In such a system, a derivative of this compound could be incorporated to influence the stereochemistry of the catalytic process. The development of these "synzymes" (synthetic enzymes) often involves creating a scaffold that brings together key catalytic residues in a precise three-dimensional arrangement to facilitate a specific reaction. google.com

Integration into Natural Product Synthesis Pathways

The structural motif of 2-amino-3-methylpentanoic acid is a component of various natural products. Consequently, this compound and its derivatives serve as valuable chiral building blocks in the total synthesis of these complex molecules.

One notable example is the synthesis of 4,5-dihydroxyisoleucine, a non-proteinogenic amino acid found in the toxic mushroom Amanita phalloides. A patented synthetic route utilizes a derivative of 2-amino-3-methylpent-4-enoic acid, which is closely related to this compound. The synthesis involves an asymmetric Claisen rearrangement followed by a Sharpless dihydroxylation to introduce the two hydroxyl groups with the desired stereochemistry. google.com This process highlights how the inherent chirality of the starting material can be leveraged to control the stereochemical outcome of subsequent transformations in a multi-step synthesis.

Furthermore, derivatives of this compound have been incorporated into the synthesis of novel prodrugs. For instance, it has been used to create amino acid prodrugs based on a thienopyridine scaffold, which have been evaluated for their antiplatelet activity. mdpi.com In this context, the amino acid ester moiety is attached to the active drug molecule to improve its pharmacokinetic properties, such as absorption and distribution.

The following table summarizes the application of this compound derivatives in the synthesis of specific molecules:

| Derivative of this compound | Target Molecule | Application |

| 2-amino-3-methylpent-4-enoic acid derivative | 4,5-dihydroxyisoleucine | Natural Product Synthesis google.com |

| 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl-2-amino-3-methylpentanoate hydrochloride | Thienopyridine-based prodrug | Pharmaceutical Development mdpi.com |

Applications in Advanced Materials Science as a Monomer or Precursor

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a potential monomer for the synthesis of various polymers. The incorporation of this chiral monomer can lead to the development of advanced materials with unique properties, such as biodegradability and stereoregularity.

While the direct polymerization of this compound is not extensively documented, related amino acid-derived monomers have been successfully polymerized. For example, polyesters have been synthesized from α-hydroxy acids derived from natural amino acids, including isoleucine. mdpi.com These polyesters are of interest for biomedical applications due to their biocompatibility and tunable degradation rates. The synthesis typically involves the conversion of the amino acid to its corresponding α-hydroxy acid, followed by a polycondensation reaction.

Another area where derivatives of this compound could find application is in the synthesis of polyisocyanides. The polymerization of optically active isocyanides derived from amino acid esters can lead to the formation of helical polymers with a preferred screw sense. ru.nl These chiral polymers can exhibit interesting optical properties and have potential applications in chiral separations and catalysis. The synthesis of the isocyanide monomer would involve the formylation of the amino group of this compound followed by dehydration.

The following table outlines potential polymer types that could be synthesized using this compound or its derivatives:

| Monomer/Precursor derived from this compound | Polymer Type | Potential Application |

| α-hydroxy-3-methylpentanoic acid | Polyester | Biodegradable materials, drug delivery mdpi.com |

| (S)-2-Isocyano-3-methylpentanoic acid methyl ester | Polyisocyanide | Chiral materials, optical devices ru.nl |

Biochemical Significance and Interconnections with Metabolic Pathways

Metabolic Pathways of Branched-Chain Amino Acid (BCAA) Derivatives

The metabolism of branched-chain amino acids—leucine (B10760876), isoleucine, and valine—is a crucial aspect of cellular physiology, providing energy and building blocks for various biomolecules. cocukmetabolizma.comjournalagent.com These essential amino acids undergo a series of enzymatic reactions, and their derivatives, including Methyl 2-amino-3-methylpentanoate, are key players in these pathways.

Biosynthesis of Isoleucine and Related Metabolites in Microorganisms and Plants

In microorganisms and plants, the biosynthesis of isoleucine is a multi-step process that is not present in animals, making it an essential dietary component for them. wikipedia.org The pathway typically begins with precursors like threonine and pyruvate (B1213749). wikipedia.orgresearchgate.net A variety of pathways for isoleucine biosynthesis have been identified in microorganisms, with the most common being the threonine pathway. researchgate.net Other routes include the pyruvate pathway and the glutamate (B1630785) pathway. researchgate.net

The biosynthesis of isoleucine involves a series of enzymatic conversions. For instance, in some organisms, 2-oxobutanoate (B1229078) is converted to 2-aceto-2-hydroxybutanoate, then to 2,3-dihydroxy-3-methylpentanoate, and subsequently to 3-methyl-2-oxopentanoate (B1228249), which is finally transaminated to form isoleucine. elifesciences.org The enzymes involved in these steps are crucial for the production of isoleucine and its derivatives.

| Precursor(s) | Key Intermediates | Final Product | Organisms |

| Threonine, Pyruvate | 2-Oxobutanoate, 2-Aceto-2-hydroxybutanoate, 2,3-Dihydroxy-3-methylpentanoate | Isoleucine | Microorganisms, Plants |

| Pyruvate, Acetyl-CoA | Not detailed | Isoleucine | Microorganisms |

| Glutamate, Pyruvate | Not detailed | Isoleucine | Microorganisms |

Interplay with Other Amino Acid Metabolic Pathways

The metabolic pathways of BCAAs are intricately connected with other amino acid and central metabolic pathways. mdpi.com The catabolism of BCAAs, including isoleucine, generates intermediates that can feed into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. cocukmetabolizma.comfrontiersin.org For example, the breakdown of isoleucine yields both acetyl-CoA and propionyl-CoA. wikipedia.org Acetyl-CoA can enter the TCA cycle or be used for the synthesis of fatty acids and ketone bodies, while propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate. wikipedia.org This dual nature classifies isoleucine as both a glucogenic and ketogenic amino acid. cocukmetabolizma.comwikipedia.org

Furthermore, the transamination of BCAAs, the initial step in their catabolism, is a reversible reaction that links BCAA metabolism with that of other amino acids, particularly glutamate. nih.gov This process is catalyzed by branched-chain aminotransferases (BCATs). nih.gov The amino group from a BCAA is transferred to α-ketoglutarate to form glutamate, and the BCAA is converted into its corresponding branched-chain α-keto acid (BCKA). nih.gov This interplay is vital for maintaining nitrogen balance within the cell.

Enzyme-Substrate Interactions and Modulation of Enzymatic Activities

The specific chemical structure of this compound, particularly its stereochemistry, plays a critical role in its interactions with enzymes and its ability to modulate biochemical pathways.

Structural Basis of Enzyme Binding and Stereochemical Influence

The binding of a substrate to an enzyme's active site is a highly specific process governed by the three-dimensional structures of both the molecule and the enzyme. libretexts.org The stereochemistry of amino acid derivatives can significantly influence their binding affinity and subsequent enzymatic reactions. numberanalytics.comnih.gov For instance, enzymes often exhibit stereoselectivity, meaning they preferentially bind to one enantiomer (stereoisomer) of a chiral molecule over the other. nih.govacs.org

The presence of chiral centers in this compound, inherited from its parent amino acid L-isoleucine, dictates its specific interactions with enzymes. ontosight.aievitachem.com The spatial arrangement of the amino group, the methyl group, and the ester group influences how the molecule fits into the active site of an enzyme, affecting the efficiency of the catalyzed reaction. numberanalytics.com Studies on enzyme-substrate interactions have shown that even small changes in the stereochemistry of a substrate can dramatically alter its binding and catalytic outcome. nih.gov

Modulation of Biochemical Pathways through Enzyme Interactions

The interaction of amino acid derivatives with enzymes can modulate entire biochemical pathways. numberanalytics.com By acting as substrates, inhibitors, or allosteric regulators, these molecules can influence the flow of metabolites through a pathway. For example, the hydrolysis of amino acid methyl esters, like this compound, to their corresponding amino acids can lead to a significant change in the pKa of the amino group. rsc.org This change in protonation state can, in turn, affect the molecule's ability to participate in subsequent reactions, effectively modulating the pathway. rsc.org

Furthermore, the products of BCAA catabolism can act as signaling molecules. For instance, certain intermediates have been shown to regulate key signaling pathways involved in glucose and lipid metabolism. semanticscholar.org The interaction of these metabolites with various enzymes and receptors can lead to widespread changes in cellular function. semanticscholar.org

Role in Cellular Processes (e.g., Protein Synthesis Mechanisms at a molecular level)

As a derivative of an essential amino acid, this compound is fundamentally linked to the process of protein synthesis. smolecule.comontosight.ai Amino acids are the building blocks of proteins, and their availability is a critical factor in the rate of protein synthesis. ontosight.ai

While this compound itself is not directly incorporated into proteins, its parent molecule, isoleucine, is essential for this process. ontosight.ai The availability of isoleucine, which can be influenced by the metabolism of its derivatives, directly impacts the ability of ribosomes to translate messenger RNA (mRNA) into polypeptide chains. google.com Studies have shown that the translation of genes involved in BCAA biosynthesis can be regulated in response to the availability of these amino acids, highlighting the tight control over their cellular levels. researchgate.net

Derivation and Bioconversion in Model Biological Systems

This compound is the methyl ester of the amino acid isoleucine. ontosight.ai Its biochemical significance is intrinsically linked to the metabolic pathways of isoleucine, an essential branched-chain amino acid (BCAA). smolecule.comnih.gov While the direct biosynthesis of this compound within a cell is not a primary metabolic pathway, its derivation is rooted in the synthesis of its precursor, L-isoleucine, which has been studied in various model organisms.

The biosynthesis of L-isoleucine from threonine is a well-characterized pathway in microorganisms like Escherichia coli and Saccharomyces cerevisiae. elifesciences.orgevitachem.com This multi-step enzymatic process serves as the foundational route for the endogenous production of the isoleucine scaffold. The pathway typically begins with the conversion of threonine to α-ketobutyrate, which then enters the BCAA biosynthesis pathway. evitachem.com

In a notable study utilizing Chinese Hamster Ovary (CHO) cells, a mammalian cell line that, like humans, cannot synthesize isoleucine, researchers attempted to introduce the E. coli biosynthetic pathway. elifesciences.org This work provides a clear model for the derivation of isoleucine's carbon skeleton. The key steps for the conversion of 2-oxobutanoate (a threonine derivative) to isoleucine are outlined below.

The bioconversion process involves a series of enzymatic reactions:

Condensation: 2-oxobutanoate is condensed with pyruvate to form 2-aceto-2-hydroxybutanoate. elifesciences.org

Isomeroreduction: The intermediate is then converted to 2,3-dihydroxy-3-methylpentanoate. elifesciences.org

Dehydration: This is followed by the dehydration to 3-methyl-2-oxopentanoate. elifesciences.org

Transamination: The final step is the transamination of 3-methyl-2-oxopentanoate to form L-isoleucine. elifesciences.org Interestingly, native catabolic enzymes present in CHO cells, Bcat1 and Bcat2, are capable of performing this final transamination step. elifesciences.org

Once L-isoleucine is synthesized or obtained from the environment, the formation of this compound would occur via an esterification reaction with methanol (B129727). ontosight.ai While this is a common laboratory synthesis method, the in-vivo enzymatic esterification of amino acids can also occur.

Furthermore, the bioconversion of isoleucine isomers has been observed. For instance, the enzyme D-amino acid dehydrogenase can catalyze the conversion of D-isoleucine to (R)-3-methyl-2-oxopentanoate in the presence of oxygen and water. ebi.ac.uk This demonstrates a metabolic route for the interconversion of isoleucine-related compounds.

Research Findings on Isoleucine Biosynthesis

| Step | Substrate | Enzyme (from E. coli model) | Product | Model System Context |

| 1 | 2-Oxobutanoate | Acetolactate synthase (e.g., IlvB) | 2-Aceto-2-hydroxybutanoate | Biosynthesis pathway engineered in CHO cells. elifesciences.org |

| 2 | 2-Aceto-2-hydroxybutanoate | Isomeroreductase | 2,3-Dihydroxy-3-methylpentanoate | Biosynthesis pathway engineered in CHO cells. elifesciences.orggenome.jp |

| 3 | 2,3-Dihydroxy-3-methylpentanoate | Dihydroxy-acid dehydratase | 3-Methyl-2-oxopentanoate | Biosynthesis pathway engineered in CHO cells. elifesciences.org |

| 4 | 3-Methyl-2-oxopentanoate | Branched-chain amino acid aminotransferase (e.g., Bcat1/Bcat2) | L-Isoleucine | Native enzymes in CHO cells can perform this step. elifesciences.org |

| 5 | D-Isoleucine | D-amino acid dehydrogenase | (R)-3-Methyl-2-oxopentanoate | Observed bioconversion pathway. ebi.ac.uk |

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Stereoisomers and Related Compounds

Chromatography is a cornerstone for the separation and analysis of methyl 2-amino-3-methylpentanoate and its isomers. The polarity of the molecule necessitates specific approaches to achieve effective separation. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for resolving the enantiomers of amino acid esters like this compound. yakhak.orgmdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in separating chiral amines and α-amino acid esters. yakhak.org For instance, Chiralpak IA, which has amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, and Chiralcel OD have shown excellent performance in resolving the enantiomers of various amino acid methyl esters. yakhak.orgtandfonline.com

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. mdpi.com The choice of mobile phase, often a mixture of solvents like hexane (B92381) and ethanol, and the use of additives can significantly influence the separation. nih.gov For example, the addition of an acidic modifier like ethanesulfonic acid (ESA) can enhance selectivity and, in some cases, even reverse the elution order of enantiomers. nih.gov To improve detection sensitivity, derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed, allowing for fluorescence detection. yakhak.org

Table 1: HPLC Chiral Stationary Phases for Amino Acid Ester Separation

| Chiral Stationary Phase | Chiral Selector | Application |

|---|---|---|

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Resolution of α-amino acid ethyl esters. yakhak.org |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Baseline resolution of 9-anthraldimine derivatives of amino acid methyl esters. tandfonline.com |

| CROWNPAK CR-I (+) | Crown ether | Chiral separation of underivatized α-amino acids. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography (GC) is another powerful tool for analyzing amino acids and their esters; however, due to their polar nature and low volatility, derivatization is a prerequisite for successful analysis. sigmaaldrich.comnih.gov This process involves replacing active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. sigmaaldrich.com

Common derivatization techniques include silylation and acylation. sigmaaldrich.comthermofisher.com Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are known for their enhanced stability and reduced moisture sensitivity compared to other silylating agents. sigmaaldrich.com Another approach is a two-step derivatization involving esterification followed by acylation. For example, the amino acid ester can be first formed using methanol (B129727) and HCl, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com This two-step method is also suitable for preparing stable-isotope-labeled internal standards for quantitative analysis. nih.gov

The derivatized this compound can then be separated on a GC column, typically a nonpolar one like a 5% phenyl methylpolysiloxane column, and detected by a mass spectrometer. thermofisher.comnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Abbreviation | Derivative Formed | Key Feature |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms volatile by-products. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive. sigmaaldrich.com |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl (PFP) | Often used in a two-step derivatization with esterification. nih.gov |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Trimethylsilyl (TMS) | Highly reactive towards nitrogenous compounds. tcichemicals.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Chiral Separation

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced sensitivity and resolution for the chiral separation of compounds like this compound. nih.govbohrium.com The use of sub-2 µm particle columns in UHPLC leads to faster and more efficient separations. chromatographyonline.com

For chiral separations, polysaccharide-based columns, such as those with amylose-based selectors (e.g., Chiralpak IA-U), are effective. nih.gov UHPLC-MS/MS methods can be developed for the enantioselective analysis of related compounds, demonstrating the technique's capability for resolving stereoisomers. nih.gov The use of a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode allows for highly sensitive and selective detection. nih.govmdpi.com This approach has been successfully applied to the isomeric separation and quantification of various chiral molecules. mdpi.comnih.gov The mobile phase composition, including the use of additives like ammonium (B1175870) formate, can be optimized to improve chromatographic performance. mdpi.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgsemanticscholar.org

In the ¹H NMR spectrum of a derivative of this compound, characteristic signals would include a singlet for the methyl ester protons (around 3.5 ppm), and multiplets for the protons on the pentanoate chain. rsc.org The coupling constants between adjacent protons can help in assigning the relative stereochemistry of the two chiral centers. rsc.org For instance, the coupling constant between the α- and β-protons can differ between the isoleucine and allo-isoleucine diastereomers. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom. rsc.org The carbonyl carbon of the ester group typically appears around 172 ppm, while the methyl ester carbon resonates at approximately 52 ppm. rsc.orgsemanticscholar.org The chemical shift of the α-carbon can also be indicative of the stereochemistry. rsc.org Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the proton and carbon signals, aiding in the complete assignment of the spectrum. nih.govhmdb.ca

Table 3: Representative ¹³C NMR Chemical Shifts for an Isoleucine Derivative

| Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~172.0 rsc.org |

| α-Carbon (CH-NH) | ~60.1 rsc.org |

| Methyl Ester (O-CH₃) | ~52.1 rsc.org |

| β-Carbon (CH-CH₃) | ~38.0 rsc.org |

| γ-Carbon (CH₂) | ~25.8 rsc.org |

| γ-Methyl (CH₃) | ~11.4 rsc.org |

| δ-Methyl (CH₃) | ~14.1 rsc.org |

Note: Chemical shifts are for a derivatized form of isoleucine and can vary based on the specific derivative and solvent. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 145.20 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a characteristic pattern. For L-isoleucine methyl ester, a prominent peak is observed at m/z 86, which corresponds to the loss of the butoxycarbonyl radical, and is often the base peak. core.ac.uk Another significant fragment is seen at m/z 88. core.ac.uk The molecular ion peak at m/z 145 may be of low abundance. core.ac.uk The fragmentation patterns of N-acylated derivatives of amino acid methyl esters have also been studied, providing further insights into their structure. beilstein-journals.org For example, fragmentation of the C1-C2 bond in N-formyl and N-acetyl derivatives of L-isoleucine methyl ester gives rise to characteristic ions. researchgate.net

Electrospray ionization (ESI), a softer ionization technique, is often used in conjunction with liquid chromatography. beilstein-journals.org In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. beilstein-journals.org Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, providing further structural information. nih.gov

Table 4: Key Mass Spectral Fragments for Isoleucine Methyl Ester

| m/z | Proposed Fragment | Reference |

|---|---|---|

| 145 | Molecular Ion [M]⁺ | core.ac.uk |

| 88 | [CH(NH₂)C(=O)OCH₃]⁺ | core.ac.uk |

| 86 | [M - COOCH₃]⁺ | core.ac.uknih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.gov The primary functional groups are the amine (-NH2), the ester (-COOCH3), and the alkyl (C-H) portions of the molecule.

The presence of the primary amine group is typically confirmed by N-H stretching vibrations, which appear as a doublet in the region of 3300-3500 cm⁻¹. The C-H bonds of the alkyl chain (methyl and ethyl groups) exhibit strong stretching absorptions just below 3000 cm⁻¹. A key indicator for the ester group is the strong carbonyl (C=O) stretching band, which is characteristically found in the 1730-1750 cm⁻¹ range. Additionally, C-O stretching vibrations associated with the ester linkage appear in the 1000-1300 cm⁻¹ region. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1730 - 1750 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |

This table presents generalized data; specific values can vary based on the sample preparation and instrument.

X-Ray Crystallography for Absolute Stereochemistry Determination

This compound possesses two chiral centers, at the C2 and C3 positions, which means it can exist as four different stereoisomers. Determining the absolute stereochemistry is critical, as different isomers can have distinct biological activities. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral molecules.

While X-ray crystallography has been extensively used to study the parent amino acid, 2-amino-3-methylpentanoic acid (isoleucine and its diastereomers), specific crystallographic data for its methyl ester derivative, this compound, is not as commonly reported in foundational literature. nih.gov However, the principles are directly applicable. For a successful analysis, a single, high-quality crystal of the compound is required. The diffraction pattern produced when the crystal is exposed to X-rays allows for the calculation of electron density maps, revealing the precise spatial coordinates of each atom. This enables the unambiguous assignment of the (R) or (S) configuration at each stereocenter. nih.govresearchgate.net The hydrochloride salt of the compound is often used to facilitate crystallization for such studies. smolecule.com

Future Research Directions and Translational Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of amino acid esters often involves the use of strong acids and methanol (B129727), which can present environmental and safety concerns. nih.gov Future research is increasingly focused on developing more efficient and sustainable methods for producing Methyl 2-amino-3-methylpentanoate.

One promising avenue is the use of enzyme-catalyzed reactions. Enzymatic processes can offer high selectivity and operate under milder conditions, reducing energy consumption and by-product formation. For instance, serine or thiol proteases can be employed for peptide synthesis where amino acid esters are key components. google.com Another innovative and sustainable approach involves the use of heterogeneous catalysts. A recent study demonstrated the highly efficient synthesis of various esters, including this compound, using a chitosan-supported ionic liquid at room temperature. rsc.org This method boasts a high yield (96%) and the catalyst is recyclable, aligning with the principles of green chemistry. rsc.org

Further research could focus on:

Immobilized Enzyme Systems: Developing robust and reusable immobilized enzymes for the continuous production of this compound.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Bio-based Solvents: Exploring the use of greener, bio-based solvents to replace traditional organic solvents in the synthesis process.

| Synthetic Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Trimethylchlorosilane/Methanol | Room temperature reaction. | Good to excellent yields for a variety of amino acids. | nih.gov |

| Chitosan-supported Ionic Liquid | Room temperature, recyclable catalyst. | High efficiency (96% yield), sustainable. | rsc.org |

| Enzymatic Synthesis (Proteases) | Use of serine or thiol proteases. | High selectivity, mild reaction conditions. | google.com |

Exploration of New Catalytic Applications and Ligand Architectures

Amino acid derivatives are valuable as chiral building blocks and can be used to create novel ligands for asymmetric catalysis. The inherent chirality of this compound makes it an attractive candidate for the development of new catalytic systems.

Future research in this area could involve modifying the structure of this compound to create a library of ligands for various metal-catalyzed reactions. For example, derivatives could be synthesized to act as ligands in asymmetric hydrogenation, carbon-carbon bond-forming reactions, or other transformations where stereocontrol is crucial. The development of organocatalysts derived from this amino acid ester is another promising direction. For instance, a study on 3-methyl-β-proline, a related structure, demonstrated its effectiveness as a catalyst in enantioselective anti-Mannich-type reactions. acs.org

Key research questions to address include:

How can the stereochemistry of this compound be leveraged to design highly enantioselective catalysts?

What types of chemical modifications to the amino and ester groups will yield the most effective ligands for specific catalytic transformations?

Can derivatives of this compound be used to create novel organocatalysts for metal-free asymmetric synthesis?

Advanced Studies on Biochemical Pathway Interventions at the Molecular Level

As a derivative of the essential branched-chain amino acid (BCAA) isoleucine, this compound is closely linked to fundamental metabolic pathways. chemimpex.com BCAAs play crucial roles in protein synthesis, energy metabolism, and nutrient signaling. The esterification of isoleucine to form its methyl ester can alter its bioavailability and metabolic fate, offering opportunities for targeted biochemical interventions.

Future research could investigate how this compound interacts with key enzymes and transporters in BCAA metabolism. For example, studies could explore its potential to modulate the activity of enzymes like branched-chain aminotransferase or branched-chain α-keto acid dehydrogenase, which are critical for isoleucine catabolism. There is evidence that the citramalate (B1227619) pathway, which is involved in isoleucine biosynthesis in some organisms, also contributes to the formation of branched-chain esters in ripening apples, suggesting complex regulatory networks that could be explored. pnas.org

Specific areas for advanced study include:

Metabolic Fate and Bioavailability: Tracing the metabolic pathway of this compound in cellular and animal models to understand its uptake, distribution, and conversion.

Enzyme Inhibition/Activation: Investigating the potential of this compound and its derivatives to act as inhibitors or activators of key enzymes in amino acid metabolism, which could have therapeutic implications for metabolic disorders.

Signaling Pathway Modulation: Exploring whether this compound can influence cellular signaling pathways, such as the mTOR pathway, which is regulated by amino acids and controls cell growth and proliferation.

Integration into Advanced Material Design and Functional Polymers

Amino acids are increasingly being used as building blocks for the synthesis of biodegradable and functional polymers for biomedical applications. tsijournals.compku.edu.cn The incorporation of this compound into polymer chains could impart specific properties, such as chirality, hydrophobicity, and potential bioactivity.

Amino acid-based biodegradable polymers (AABB polymers) are seen as promising alternatives to traditional polyesters like polylactic acid (PLA) and polyglycolic acid (PGA) because their degradation products are amino acids, which are less likely to cause an inflammatory response. mdpi.com Research in this area could focus on synthesizing novel poly(ester amide)s (PEAs) or other copolymers containing this compound. These polymers could be designed for a variety of applications, including drug delivery systems, tissue engineering scaffolds, and functional coatings. The use of activated esters in post-polymerization modification is a versatile method for creating functional polymers, including those with amino acid moieties. mdpi.com

Future research directions in material science include:

Biodegradable Copolymers: Synthesizing and characterizing new biodegradable polymers incorporating this compound and evaluating their mechanical properties, degradation kinetics, and biocompatibility.

Drug Delivery Vehicles: Developing nanoparticles or hydrogels from these novel polymers for the controlled release of therapeutic agents.

Chiral Surfaces: Creating materials with chiral surfaces based on the stereochemistry of this compound for applications in enantioselective separations or as substrates for stereospecific cell adhesion.

| Polymer Type | Potential Monomer | Potential Applications | Reference |

|---|---|---|---|

| Poly(ester amide)s (PEAs) | Derivatives of this compound | Drug-eluting stent coatings, elastomeric materials | tsijournals.com |

| Amino Acid-Based Biodegradable Polymers (AABB) | This compound | Drug delivery, tissue engineering, functional biomaterials | mdpi.com |

| Functionalized Polymers via Activated Esters | Polymers with activated ester groups reacted with this compound | Glycopolymers, protein-polymer conjugates, hydrophilic functional polymers | mdpi.com |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationships

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships (SAR) of bioactive molecules. These methods can be applied to this compound and its derivatives to predict their properties and guide the design of new compounds with enhanced activity for specific applications.

For example, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of a series of this compound derivatives with their observed biological or catalytic activity. tandfonline.commdpi.com Molecular docking simulations can be used to predict how these molecules bind to the active sites of enzymes or receptors, providing insights into their mechanism of action. nih.gov A study on isoleucine sulfonamide derivatives as inhibitors of botulinum neurotoxin light chain utilized computational docking to understand the advantageous binding geometry. nih.gov

Future computational research could focus on:

Q & A

Basic Question: What are the optimal synthetic routes for preparing enantiomerically pure Methyl 2-amino-3-methylpentanoate?

Methodological Answer:

Enantiomerically pure this compound (CAS 2577-46-0) can be synthesized via esterification of L-isoleucine or its derivatives under acidic conditions (e.g., HCl/MeOH), followed by chiral resolution using techniques like fractional crystallization or enzymatic kinetic resolution. For instance, (2S,3S)-Methyl 2-amino-3-methylpentanoate is synthesized by esterifying L-isoleucine with methanol in the presence of hydrochloric acid, yielding the hydrochloride salt . Advanced routes may employ asymmetric hydrogenation of α,β-unsaturated esters using chiral catalysts to directly access the desired stereoisomer.

Basic Question: Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess (≥99% purity). Coupled with polarimetric detection or circular dichroism (CD), this method resolves (2S,3S) and (2R,3R) enantiomers effectively. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can confirm spatial arrangements of methyl and amino groups, while X-ray crystallography provides definitive stereochemical assignments for crystalline derivatives .

Advanced Question: How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of this compound during storage and synthesis?

Methodological Answer:

The compound is prone to racemization under basic conditions or elevated temperatures (>40°C). Stability studies recommend storage at –20°C in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. In aqueous environments, the ester group undergoes pH-dependent degradation: acidic conditions (pH <3) favor protonation of the amino group, reducing nucleophilic attack on the ester, while neutral/basic conditions accelerate hydrolysis . Kinetic studies using LC-MS can quantify degradation products and optimize storage protocols.

Advanced Question: What structural modifications of this compound enhance its utility in peptide synthesis or enzyme inhibition studies?

Methodological Answer:

Introducing protecting groups (e.g., Boc or Fmoc) on the amino moiety enables its incorporation into solid-phase peptide synthesis (SPPS) without racemization. For enzyme inhibition, substituting the methyl ester with a trifluoromethyl group increases electrophilicity, enhancing covalent binding to serine hydrolases. Comparative studies with analogs like Methyl L-isoleucinate hydrochloride (CAS 18598-74-8) reveal that branching at the β-carbon (3-methyl group) sterically hinders proteolytic cleavage, making it a stable intermediate in prodrug design .

Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The ester’s reactivity is governed by the electron-withdrawing nature of the amino group, which polarizes the carbonyl, facilitating nucleophilic attack. Density Functional Theory (DFT) calculations show that protonation of the amino group (e.g., in HCl/MeOH) further activates the carbonyl toward aminolysis or hydrolysis. Competing pathways (e.g., ester vs. amide bond formation) depend on solvent polarity: polar aprotic solvents (DMF) favor aminolysis, while protic solvents (MeOH) promote esterification .

Advanced Question: How can computational tools predict retrosynthetic pathways for this compound derivatives?

Methodological Answer:

AI-driven platforms like Pistachio and Reaxys Retrosynthesis Module analyze reaction databases to propose viable routes. For example, retrosynthesis of (2S,3S)-isomers may prioritize L-isoleucine as a chiral pool starting material. The software evaluates step economy, stereochemical outcomes, and compatibility with protecting groups. Validation via in silico transition-state modeling (e.g., Gaussian09) optimizes enantioselectivity in asymmetric catalysis steps .

Advanced Question: What role does this compound play in synthesizing non-proteinogenic amino acid analogs?

Methodological Answer:

As a β-branched amino ester, it serves as a precursor for constrained peptides with enhanced metabolic stability. For example, coupling with Fmoc-protected amino acids via DCC/HOBt-mediated amidation yields dipeptides resistant to chymotrypsin. Its utility in synthesizing valsartan intermediates (e.g., L-Valine methyl ester hydrochloride, CAS 6306-52-1) highlights its pharmaceutical relevance .

Advanced Question: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

Contradictions often arise from solvent effects or dynamic processes (e.g., rotameric equilibria). Variable-temperature NMR (VT-NMR) between –50°C and 25°C can "freeze" conformers, resolving split signals. Cross-validation with 2D techniques (HSQC, HMBC) and computational NMR prediction (e.g., ACD/Labs) assigns ambiguous peaks. For enantiomers, vibrational circular dichroism (VCD) provides unambiguous stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.